3-Methyl-4'-piperidinomethyl benzophenone
Overview
Description
3-Methyl-4’-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO It is a derivative of benzophenone, where the benzene ring is substituted with a piperidinomethyl group and a methyl group
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects .
Mode of Action
Benzophenone derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzophenone derivatives have been found to affect multiple tumor pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4’-piperidinomethyl benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form benzophenone.
Substitution Reaction: The benzophenone is then subjected to a substitution reaction where a piperidinomethyl group is introduced. This can be achieved by reacting benzophenone with piperidine and formaldehyde under acidic conditions.
Methylation: The final step involves the methylation of the benzene ring. This can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 3-Methyl-4’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzophenone ring.
Reduction: Reduced forms of the benzophenone, such as alcohols.
Substitution: Substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
3-Methyl-4’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-3-piperidinomethyl benzophenone: Similar structure but with different substitution pattern.
4’-Piperidinomethyl benzophenone: Lacks the methyl group on the benzene ring.
3-Methyl-4’-aminomethyl benzophenone: Contains an aminomethyl group instead of a piperidinomethyl group.
Uniqueness
3-Methyl-4’-piperidinomethyl benzophenone is unique due to the presence of both a piperidinomethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-6-5-7-19(14-16)20(22)18-10-8-17(9-11-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLSOTIBJWIBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642673 | |
Record name | (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-95-1 | |
Record name | (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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